Tubastrindole A

描述

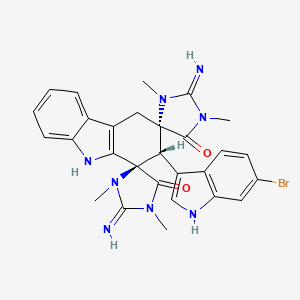

Tubastrindole A is a bis-indole alkaloid first isolated from marine corals of the genus Tubastraea, such as Tubastraea aurea . Structurally, it belongs to a family of dimeric aplysinopsin derivatives characterized by fused heterocyclic rings and brominated indole moieties . Its molecular formula is C28H26N7O3Br, as determined by HRFABMS and NMR spectroscopy . The compound exhibits a pale yellow oil consistency, with optical rotation values ([α]D) indicating modest enantiomeric purity . This compound is biosynthetically linked to aplysinopsin-type precursors, suggesting a pathway involving dimerization and oxidative modifications .

属性

分子式 |

C28H27BrN8O2 |

|---|---|

分子量 |

587.5 g/mol |

InChI |

InChI=1S/C28H27BrN8O2/c1-34-23(38)27(36(3)25(34)30)12-17-15-7-5-6-8-19(15)33-22(17)28(24(39)35(2)26(31)37(28)4)21(27)18-13-32-20-11-14(29)9-10-16(18)20/h5-11,13,21,30-33H,12H2,1-4H3/t21-,27-,28+/m0/s1 |

InChI 键 |

LVABJUZWHKWSAZ-YNOBPPCASA-N |

手性 SMILES |

CN1C(=O)[C@@]2(CC3=C([C@]4([C@H]2C5=CNC6=C5C=CC(=C6)Br)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C |

规范 SMILES |

CN1C(=O)C2(CC3=C(C4(C2C5=CNC6=C5C=CC(=C6)Br)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C |

同义词 |

tubastrindole A |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural Features of Tubastrindoles and Related Compounds

| Compound | Molecular Formula | Key Structural Modifications | Optical Rotation ([α]D) | Source Organism |

|---|---|---|---|---|

| Tubastrindole A | C28H26N7O3Br | Brominated indole, 1,3-dimethylimidazolidinone core | Not reported | Tubastraea aurea |

| Tubastrindole B | C28H26N7O3Br | Cyclobutane ring expansion from dictazole precursor | - | Tubastraea sp. |

| Tubastrindole D | C28H26N7O3Br | Similar to A but with distinct methylene/methine NMR | [α]D -1.4 (c 0.07, MeOH) | Tubastraea aurea |

| Tubastrindole H | C28H26N6O4 | Additional oxygen, reduced nitrogen vs. A | [α]D -3.4 (c 0.07, MeOH) | Tubastraea aurea |

| Dictazole B | C28H26N7O3Br | Precursor to Tubastrindole B via ring expansion | - | Marine sponges/corals |

| Cycloaplysinopsin A | C27H25N7O3Br | Spiroimidazolidinone core, no bromine | - | Tubastraea sp. |

Key Observations :

- Bromination : Tubastrindoles A, B, and D retain bromine at C-6 of the indole moiety, while Tubastrindole H lacks bromine .

- Heterocyclic Core: this compound and D share a 1,3-dimethylimidazolidinone core, whereas Tubastrindole B features a cyclobutane ring formed via biomimetic ring expansion .

- Stereochemistry: NOESY and NMR comparisons reveal conserved relative stereochemistry across Tubastrindoles A–H, despite small optical rotation variations .

Key Differences :

Table 3: Pharmacological Profiles

| Compound | Target/Activity | IC50/EC50 | Selectivity |

|---|---|---|---|

| Tubastrindole B | α1 Glycine receptor (GlyR) antagonist | 25.9 μM | >300 μM for α3 GlyR |

| This compound | Not active (cytotoxicity, antimicrobial) | N/A | N/A |

| 6-Bromoaplysinopsin | Serotonin 5-HT2 receptor agonist | Ki ~ nM range | Moderate |

| Dictazole B | Proposed biosynthetic intermediate | N/A | N/A |

Key Findings :

- This compound lacks notable bioactivity in preliminary screens, contrasting sharply with Tubastrindole B’s potency .

- 6-Bromoaplysinopsin, a monomeric precursor, shows affinity for serotonin receptors, highlighting the divergent roles of dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。